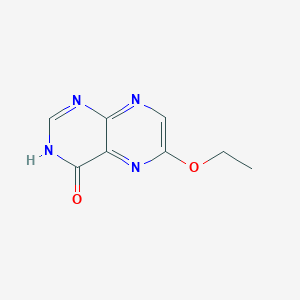
6-Ethoxypteridin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxypteridin-4(3H)-one is a heterocyclic organic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The ethoxy group at the 6-position and the keto group at the 4-position contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypteridin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with ethyl formate, followed by oxidation to introduce the keto group at the 4-position. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethoxypteridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products Formed:
Oxidation: Formation of pteridine-4,7-dione derivatives.
Reduction: Formation of 6-ethoxypteridin-4-ol.
Substitution: Formation of various substituted pteridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethoxypteridin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
Comparison with Other Similar Compounds: 6-Ethoxypteridin-4(3H)-one can be compared with other pteridine derivatives such as:
6-Methylpterin: Similar structure but with a methyl group instead of an ethoxy group.
Biopterin: A naturally occurring pteridine with additional hydroxyl groups.
Folic Acid: A complex pteridine derivative essential for DNA synthesis.
Uniqueness: The presence of the ethoxy group at the 6-position and the keto group at the 4-position makes this compound unique in its reactivity and potential applications. Its distinct chemical properties allow for specific interactions with biological targets and diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 6-Methylpterin
- Biopterin
- Folic Acid
- Neopterin
- Xanthopterin
This detailed overview provides a comprehensive understanding of 6-Ethoxypteridin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1192150-16-5 |
|---|---|
Molekularformel |
C8H8N4O2 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
6-ethoxy-3H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-5-3-9-7-6(12-5)8(13)11-4-10-7/h3-4H,2H2,1H3,(H,9,10,11,13) |
InChI-Schlüssel |
DJPBBZAAKRTUER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=C2C(=N1)C(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



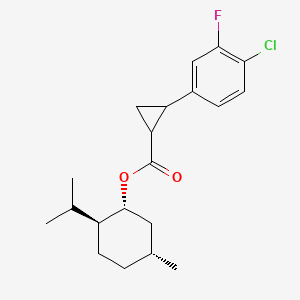
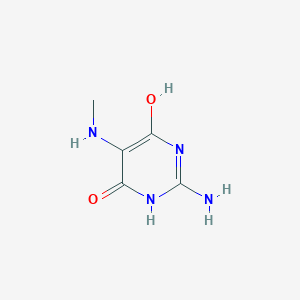

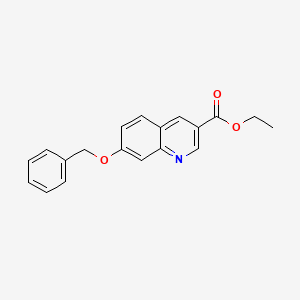
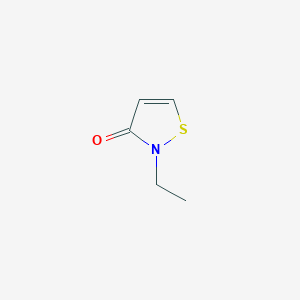
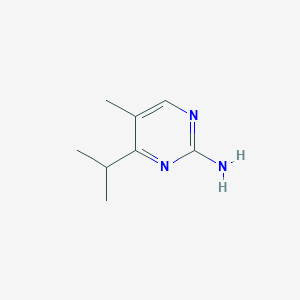
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
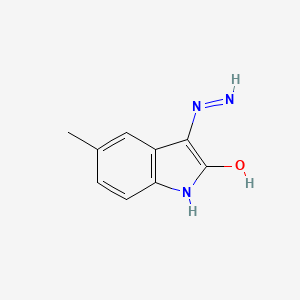
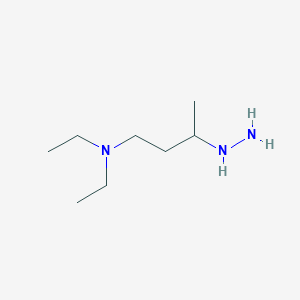

![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)

![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
